molecular formula C14H20ClN3O B2890302 5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride CAS No. 1052552-95-0

5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride

Cat. No.: B2890302
CAS No.: 1052552-95-0
M. Wt: 281.78
InChI Key: VCWNMQIEDBCRTJ-UHFFFAOYSA-N
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Description

The compound “5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride” is a chemical compound with the molecular formula C14H19N3O•HCl . It is related to the 1,2,4-oxadiazole family of compounds, which have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities .

Scientific Research Applications

Synthesis and Characterization

The exploration of 1,2,4-oxadiazole derivatives, including compounds similar to 5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride, has led to the development of various synthetic methodologies and characterization techniques. One study focused on the synthesis, characterization, and biological evaluation of newer carbazole derivatives, highlighting the process of creating 1,3,4-oxadiazol-2-amine derivatives starting from carbazole. These compounds were subjected to comprehensive spectroscopic analysis and biological activity assessments, demonstrating significant antibacterial, antifungal, and anticancer properties (D. Sharma, Nitin Kumar, D. Pathak, 2014). Similarly, the development of highly water-soluble fluorescent and colorimetric pH probes based on modifications of the oxadiazole structure showcases the compound's utility in biological and chemical sensing applications (R. Diana, U. Caruso, A. Tuzi, B. Panunzi, 2020).

Antimicrobial and Anticancer Activities

Research into 1,2,4-oxadiazole derivatives has also uncovered their potential in antimicrobial and anticancer therapy. For example, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, including compounds structurally related to this compound, reveal good to moderate activities against various test microorganisms (H. Bektaş, N. Karaali, D. Sahin, et al., 2007). Another study identified a novel apoptosis inducer within this chemical class through high-throughput screening, demonstrating its effectiveness against breast and colorectal cancer cell lines. This finding underscores the potential of 1,2,4-oxadiazole derivatives as anticancer agents and their molecular targets (Han-Zhong Zhang, S. Kasibhatla, J. Kuemmerle, et al., 2005).

Material Science and Corrosion Inhibition

In material science, oxadiazole derivatives have been investigated for their corrosion inhibition properties. A study on synthesized oxadiazole derivatives as agents for controlling mild steel dissolution highlights the compounds' effectiveness in preventing corrosion, providing insights into their practical applications in industrial settings (Vikas Kalia, Pradeep Kumar, Suresh Kumar, et al., 2020).

Novel Synthesis Techniques

The field has also seen innovations in synthesis techniques, such as the novel one-pot, four-component condensation reaction for creating 1,3,4-oxadiazole derivatives. This method offers an efficient and alternative approach to synthesizing fully substituted 1,3,4-oxadiazole derivatives, showcasing the adaptability and versatility of these compounds in chemical synthesis (A. Ramazani, A. Rezaei, 2010).

Properties

IUPAC Name

5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.ClH/c1-11-6-8-12(9-7-11)14-16-13(18-17-14)5-3-2-4-10-15;/h6-9H,2-5,10,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWNMQIEDBCRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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